7-Cyclohexyl-5-azaspiro[2.4]heptane
Overview
Description
7-Cyclohexyl-5-azaspiro[2.4]heptane is a chemical compound that can be used for pharmaceutical testing . It is an intermediate in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .
Chemical Reactions Analysis
The preparation of this compound derivatives generally involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid . This reaction suffers from incomplete conversion and hence low yield and difficult purification . It also frequently requires the use of excess amount of extremely air-sensitive and highly flammable reagent, Et 2 Zn, which is difficult to handle and poses a great fire hazard .Scientific Research Applications
Antibacterial Agents Synthesis
A study by Kimura et al. (1994) focused on synthesizing novel chiral quinolones with 7-cyclohexyl-5-azaspiro[2.4]heptane moieties to explore stereochemical and physicochemical properties affecting antibacterial potency. The research led to identifying potent derivatives against both Gram-positive and Gram-negative bacteria, indicating the structure's promising application in developing antibacterial agents. Pharmacokinetic profiles and physicochemical properties were also examined, highlighting one compound, DU-6859a, for its moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994).
Chemical Synthesis and Molecular Structure Studies
Banert et al. (2002) synthesized 1-azaspiro[2.4]hepta-1,4,6-trienes through photolysis or thermolysis of 6-azidofulvenes, offering insights into the structure and reactivity of azaspirocycles. This study also highlighted substantial homoconjugative interactions within the molecule, contributing to the understanding of azaspirocycles' chemical behavior (Banert et al., 2002).
Development of Novel Spirocycles
Wipf et al. (2004) reported on the diversity-oriented synthesis of azaspirocycles, converting novel building blocks into heterocyclic 5-azaspiro[2.4]heptanes among others. This approach facilitated the creation of functionalized pyrrolidines, piperidines, and azepines, which are significant for drug discovery. The methodology showcases the flexibility of this compound in synthesizing complex molecules relevant to medicinal chemistry (Wipf et al., 2004).
Spirocyclic Compounds in Drug Design
Gurry et al. (2015) described the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, and their conversion into benzimidazoles. This research highlights the potential of using spirocyclic compounds in drug design, offering a pathway to novel tetracyclic systems with potential therapeutic applications (Gurry et al., 2015).
Future Directions
The current processes for the synthesis of 7-Cyclohexyl-5-azaspiro[2.4]heptane are not amenable to large scale synthesis . Therefore, there is an urgent need for the development of a practical synthetic process for the preparation of 4-spirocyclopropyl proline derivatives . This could be a potential direction for future research and development in this area.
Properties
IUPAC Name |
7-cyclohexyl-5-azaspiro[2.4]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-4-10(5-3-1)11-8-13-9-12(11)6-7-12/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQLRJDQBVVUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC23CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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